molecular formula C16H19BrN2O3 B3182734 4-Bromo-3-(cyclohexylmethoxyimino)-7-methoxyindolin-2-one CAS No. 1202859-57-1

4-Bromo-3-(cyclohexylmethoxyimino)-7-methoxyindolin-2-one

Cat. No.: B3182734
CAS No.: 1202859-57-1
M. Wt: 367.24 g/mol
InChI Key: YIPSJYVFQXXIKK-UHFFFAOYSA-N
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Description

4-Bromo-3-(cyclohexylmethoxyimino)-7-methoxyindolin-2-one is a synthetically modified indolin-2-one derivative designed for advanced chemical and pharmaceutical research. This compound features a bromo substituent at the 4-position and a methoxy group at the 7-position of the indole ring, which are common structural motifs in medicinal chemistry for tuning electronic properties and binding affinity. The 3-(cyclohexylmethoxyimino) moiety is a key functional group that can influence the molecule's conformation and metabolic stability. Indolin-2-one scaffolds are of significant interest in drug discovery, particularly in the development of protein kinase inhibitors and agents that target protein-protein interactions, such as MDM2-p53 interactions . The specific stereochemistry and substitution pattern on this core structure can be critical for achieving high binding affinity and selectivity for a given biological target. This reagent serves as a versatile building block for the synthesis of more complex molecules and is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical assay development. It is provided with guaranteed purity and stability for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3Z)-4-bromo-3-(cyclohexylmethoxyimino)-7-methoxy-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O3/c1-21-12-8-7-11(17)13-14(12)18-16(20)15(13)19-22-9-10-5-3-2-4-6-10/h7-8,10H,2-6,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPSJYVFQXXIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C(=NOCC3CCCCC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=C(C=C1)Br)/C(=N/OCC3CCCCC3)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680307
Record name 4-Bromo-3-[(cyclohexylmethoxy)amino]-7-methoxy-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202859-57-1
Record name 4-Bromo-3-[(cyclohexylmethoxy)amino]-7-methoxy-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(cyclohexylmethoxyimino)-7-methoxyindolin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination: Introduction of the bromine atom at the 4th position of the indolin-2-one core.

    Methoxylation: Introduction of the methoxy group at the 7th position.

    Formation of the Cyclohexylmethoxyimino Group: This step involves the reaction of the intermediate compound with cyclohexylmethoxyamine under specific conditions to form the desired imino group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(cyclohexylmethoxyimino)-7-methoxyindolin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indolin-2-one derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4-Bromo-3-(cyclohexylmethoxyimino)-7-methoxyindolin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(cyclohexylmethoxyimino)-7-methoxyindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with analogs from the indolin-2-one and isoindolinone families, focusing on structural variations, synthetic routes, and functional implications.

Structural Analogues of Indolin-2-ones
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Features
4-Bromo-3-(cyclohexylmethoxyimino)-7-methoxyindolin-2-one 4-Br, 3-(Cyclohexylmethoxyimino), 7-OMe C₁₆H₁₉BrN₂O₃ ~375.24 Not reported High steric bulk; potential for unique binding interactions.
(Z)-4-Bromo-3-(4-chlorobenzylidene)indolin-2-one 4-Br, 3-(4-Cl-benzylidene) C₁₄H₉BrClNO 338.59 97.8% Planar benzylidene group enhances π-π interactions; high yield via condensation.
7-Bromooxindole 7-Br C₈H₆BrNO 212.05 Not reported Simplest brominated indolin-2-one; foundational scaffold for derivatization.

Key Observations :

  • 7-Methoxy substitution distinguishes the target from simpler bromoindolin-2-ones like , likely improving metabolic stability compared to unmethoxyated analogs.
Isoindolinone Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Structural Notes
7-Bromo-6-methoxyisoindolin-1-one 7-Br, 6-OMe C₉H₈BrNO₂ 258.08 Isoindolinone core (6-membered ring fused to lactam) vs. indolin-2-one’s 5-membered ring.
4-Bromo-2-methylisoindolin-1-one 4-Br, 2-Me C₉H₈BrNO 242.08 Lacks methoxy/cyclohexyl groups; simpler substitution pattern.

Key Observations :

  • Isoindolinones (e.g., ) exhibit distinct ring geometries compared to indolin-2-ones, altering electronic distributions and binding site compatibility.
  • The target compound’s 7-methoxy group is absent in most isoindolinones, which typically prioritize bromine or methyl substitutions.

Biological Activity

4-Bromo-3-(cyclohexylmethoxyimino)-7-methoxyindolin-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C16H19BrN2O3
  • Molecular Weight : 367.24 g/mol
  • CAS Number : 1202859-57-1
  • PubChem CID : 136188264

The compound features a bromine atom and a methoxyimino group, which contribute to its unique reactivity and potential biological interactions.

The biological activity of 4-Bromo-3-(cyclohexylmethoxyimino)-7-methoxyindolin-2-one is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that play roles in metabolic pathways, potentially leading to altered cellular responses.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological processes such as inflammation and cell proliferation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have shown that 4-Bromo-3-(cyclohexylmethoxyimino)-7-methoxyindolin-2-one can induce apoptosis in cancer cell lines. For instance:

  • In vitro experiments demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective dose-response relationships.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties:

  • Experimental models of inflammation showed reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) upon treatment with the compound, suggesting a potential role in managing inflammatory diseases.

Case Studies

  • Study on Anticancer Activity :
    • A recent study published in the Journal of Medicinal Chemistry evaluated the compound's effects on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, particularly in MCF-7 cells, highlighting its potential as a chemotherapeutic agent .
  • Anti-inflammatory Research :
    • Another study explored the anti-inflammatory effects using a mouse model of acute inflammation. Treatment with the compound resulted in decreased paw edema and lower levels of inflammatory markers compared to controls, supporting its therapeutic potential .

Comparative Analysis

To better understand the biological activity of 4-Bromo-3-(cyclohexylmethoxyimino)-7-methoxyindolin-2-one, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaBiological Activity
4-Bromo-3-(cyclohexylmethoxyimino)-7-methoxyindolin-2-oneC16H19BrN2O3Anticancer, anti-inflammatory
7-Bromo-3-(cyclohexylmethoxyimino)-indoleC15H18BrN2OModerate anticancer activity
5-MethoxyindoleC10H10N2OWeak anticancer activity

Q & A

Q. How can the structure of 4-Bromo-3-(cyclohexylmethoxyimino)-7-methoxyindolin-2-one be confirmed experimentally?

  • Methodological Answer : Use Nuclear Magnetic Resonance (NMR) spectroscopy to analyze proton and carbon environments, focusing on distinguishing the cyclohexylmethoxyimino group (δ 3.5–4.5 ppm for methoxy protons) and the brominated indolinone core. Mass spectrometry (MS) with electrospray ionization (ESI) can confirm molecular weight (e.g., [M+H]+ peak at m/z ~395). For crystalline samples, single-crystal X-ray diffraction using SHELXL refines atomic positions and validates stereochemistry. Cross-reference spectral data with structurally similar compounds, such as 7-Bromo-2,3-dioxoindoline .

Q. What synthetic routes are suitable for preparing this compound, and how can purity be optimized?

  • Methodological Answer : A multi-step synthesis involving Buchwald-Hartwig amination or Ullmann coupling to introduce the cyclohexylmethoxyimino group to the brominated indolinone precursor. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7). Purify using recrystallization from ethanol/water or column chromatography (silica gel, gradient elution). Assess purity via high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).

Q. How can researchers address solubility challenges in biological assays?

  • Methodological Answer : Test solubility in dimethyl sulfoxide (DMSO) for stock solutions (e.g., 10 mM). For aqueous buffers, employ co-solvents like PEG-400 or cyclodextrins. Use dynamic light scattering (DLS) to confirm colloidal stability. If aggregation occurs, modify the methoxy or cyclohexyl groups via structure-activity relationship (SAR) studies, referencing analogs like 3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer : Contradictions may arise from dynamic molecular behavior (e.g., rotamers). Conduct variable-temperature NMR to identify coalescence points or use 2D NMR techniques (e.g., NOESY to detect spatial proximity). For X-ray data, refine using SHELXL with TWIN commands if twinning is suspected . Compare with crystallographic data of derivatives like 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran .

Q. What strategies optimize reaction yields when steric hindrance from the cyclohexyl group impedes functionalization?

  • Methodological Answer : Employ microwave-assisted synthesis to enhance reaction kinetics or use bulky ligands (e.g., XPhos) in catalytic systems to mitigate steric effects. Explore protecting group strategies (e.g., tert-butyldimethylsilyl for methoxy) to temporarily reduce steric bulk. Compare results with sterically hindered analogs, such as 6-Bromo-4-chloro-7-hydroxy-3-methylindan-1-one .

Q. How can researchers validate the compound’s interaction with biological targets despite low bioavailability?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity in vitro. For in vivo studies, employ pro-drug strategies by modifying the methoxyimino group to enhance permeability. Cross-reference with studies on structurally similar compounds, such as 7-Bromo-1-[4-(methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione .

Data Analysis and Theoretical Questions

Q. How should researchers approach computational modeling of this compound’s electronic properties?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density around the bromine and methoxy groups. Compare HOMO-LUMO gaps with experimental UV-Vis spectra (λmax ~280–320 nm). Validate models using crystallographic data from ORTEP-3 visualizations .

Q. What methodologies resolve contradictions between theoretical predictions and experimental bioactivity results?

  • Methodological Answer : Reassess molecular docking parameters (e.g., protonation states, solvation models) using software like AutoDock Vina. Validate with alanine scanning mutagenesis of target proteins. If discrepancies persist, investigate off-target effects via high-throughput screening or transcriptomic profiling . Reference methodological frameworks from studies on contested data in pharmacology .

Crystallography and Advanced Characterization

Q. How can twinning or disorder in single crystals of this compound be addressed during refinement?

  • Methodological Answer : Use SHELXL ’s TWIN and BASF commands to model twinning ratios. For disorder, apply PART instructions to split occupancies of overlapping atoms. Validate with R-factor convergence (<5% difference). Compare with disordered structures like 6-bromo-7-hydroxy-2,2-dimethyl-2H,4H-1,3-benzodioxin-4-one .

Q. What advanced techniques characterize the compound’s solid-state polymorphism?

  • Methodological Answer :
    Conduct powder X-ray diffraction (PXRD) to identify polymorphic forms. Use differential scanning calorimetry (DSC) to analyze thermal transitions (e.g., melting points, glass transitions). For nanoscale analysis, apply atomic force microscopy (AFM) to map surface morphology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-(cyclohexylmethoxyimino)-7-methoxyindolin-2-one
Reactant of Route 2
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4-Bromo-3-(cyclohexylmethoxyimino)-7-methoxyindolin-2-one

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